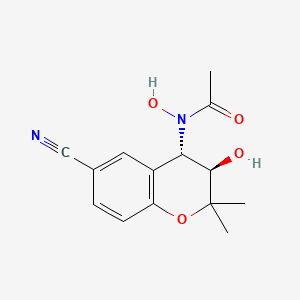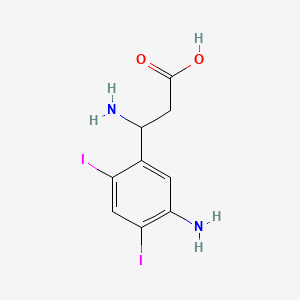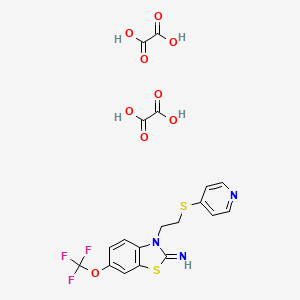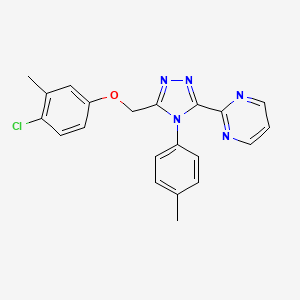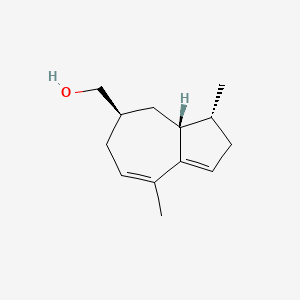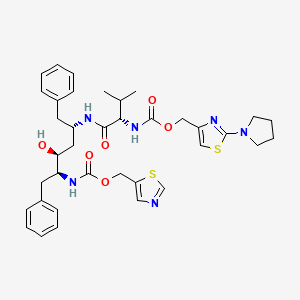
Glycyrrhizic acid trilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhiza glabra, commonly known as licorice. Structurally, it belongs to the class of saponins. This compound is notable for its sweet taste and has been used historically in traditional medicine and culinary applications.
Preparation Methods
Synthetic Routes
The synthesis of glycyrrhizic acid trilithium salt involves several steps
-
Extraction from Licorice Root:
- Glycyrrhizic acid is extracted from the roots of licorice (Glycyrrhiza glabra).
- The extraction process typically involves solvent extraction or maceration.
-
Purification and Isolation:
- The crude extract is purified using various techniques, such as column chromatography or recrystallization.
- Glycyrrhizic acid is isolated and further processed.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity
Glycyrrhizic acid trilithium salt undergoes various chemical reactions, including:
Hydrolysis: Cleavage of glycosidic bonds to release glycyrrhetinic acid and glucuronic acid moieties.
Oxidation: Oxidative processes can modify the structure of glycyrrhizic acid.
Conjugation Reactions: Glycyrrhizic acid can conjugate with other molecules, affecting its bioactivity.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., sulfuric acid) or enzymatic hydrolysis.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Conjugation Reactions: Various reagents depending on the desired conjugate.
Major Products
The major products of this compound reactions include glycyrrhetinic acid and its derivatives.
Scientific Research Applications
Glycyrrhizic acid trilithium salt has diverse applications:
Medicine: Used in traditional medicine for its anti-inflammatory, antiviral, and hepatoprotective properties.
Cosmetics: Included in skincare products for its soothing and anti-irritant effects.
Pharmacology: Investigated for its potential in treating liver diseases, viral infections, and inflammation.
Mechanism of Action
The compound’s effects are attributed to:
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Regulates glucocorticoid metabolism.
Inhibition of HMGB1 Cytokine Activity: HMGB1 is involved in inflammation and immune responses.
Comparison with Similar Compounds
Glycyrrhizic acid trilithium salt stands out due to its unique combination of sweetness, medicinal properties, and widespread use. Similar compounds include glycyrrhetinic acid, glycyrrhizin, and other saponins.
Properties
CAS No. |
134885-71-5 |
|---|---|
Molecular Formula |
C42H59Li3O16 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
trilithium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3Li/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChI Key |
FWZXSUBXGXTPNE-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



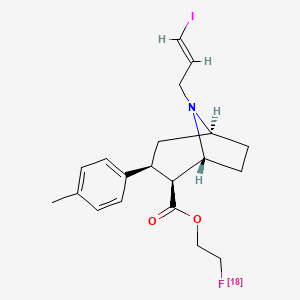
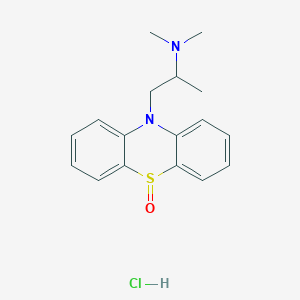
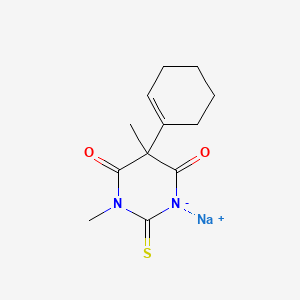
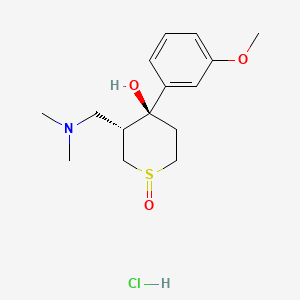
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
